
1,3-Diacetyl-5-fluoropyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diacetyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is characterized by the presence of acetyl groups at the 1 and 3 positions of the uracil ring, along with a fluorine atom at the 5 position. The modifications in its structure are designed to enhance its pharmacokinetic properties and reduce toxicity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diacetyl-5-fluorouracil typically involves the acetylation of 5-fluorouracil. The process begins with the reaction of 5-fluorouracil with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1,3-diacetyl-5-fluorouracil follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diacetyl-5-fluorouracil undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 5-fluorouracil.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, typically hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 5-fluorouracil.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Substituted uracil derivatives.
Applications De Recherche Scientifique
1,3-Diacetyl-5-fluorouracil has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential as a chemotherapeutic agent with improved pharmacokinetic properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3-diacetyl-5-fluorouracil is similar to that of 5-fluorouracil. It inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The acetyl groups are believed to enhance the compound’s ability to penetrate cell membranes, improving its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: The parent compound, widely used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil.
Tegafur: Another prodrug of 5-fluorouracil.
Uniqueness
1,3-Diacetyl-5-fluorouracil is unique due to its acetyl modifications, which enhance its pharmacokinetic properties and reduce toxicity compared to 5-fluorouracil. These modifications make it a promising candidate for further research and development in cancer therapy.
Propriétés
Numéro CAS |
75410-08-1 |
|---|---|
Formule moléculaire |
C8H7FN2O4 |
Poids moléculaire |
214.15 g/mol |
Nom IUPAC |
1,3-diacetyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C8H7FN2O4/c1-4(12)10-3-6(9)7(14)11(5(2)13)8(10)15/h3H,1-2H3 |
Clé InChI |
PNPZIWCKOWTFFO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C(C(=O)N(C1=O)C(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



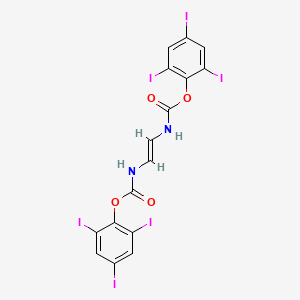
![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)
![2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide](/img/structure/B14457154.png)


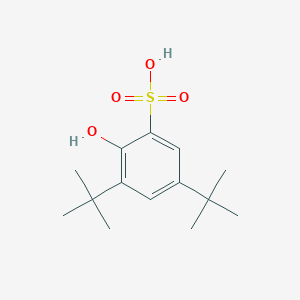
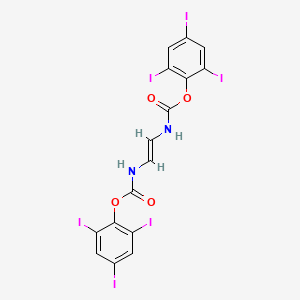
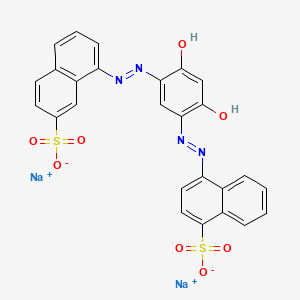
![1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14457207.png)
![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)
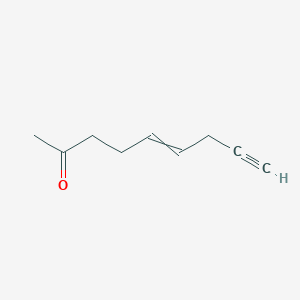
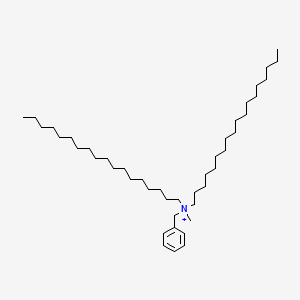
![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)
